molecular formula C6H14ClN5 B8068704 Imeglimin hydrochloride CAS No. 2650481-44-8

Imeglimin hydrochloride

Katalognummer B8068704
CAS-Nummer: 2650481-44-8
Molekulargewicht: 191.66 g/mol
InChI-Schlüssel: UXHLCYMTNMEXKZ-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imeglimin hydrochloride is a useful research compound. Its molecular formula is C6H14ClN5 and its molecular weight is 191.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imeglimin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imeglimin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • First-in-Class Treatment for Type 2 Diabetes : Imeglimin hydrochloride is a first-in-class oral medication developed for treating type 2 diabetes (T2D). It targets multiple components of diabetes-associated pathology, displaying positive results in clinical trials including the pivotal phase III TIMES programme in Japan (Lamb, 2021).

  • Dual Mode of Action : This drug has a dual mode of action, both enhancing insulin secretion in pancreatic β-cells and improving insulin sensitivity in extrapancreatic tissues like hepatocytes and skeletal muscles. It modulates mitochondrial function, which plays a critical role in its mechanism of action (Nagamine, 2023).

  • Correction of Mitochondrial Dysfunction : Imeglimin corrects mitochondrial dysfunction, a common element in T2D pathogenesis. It balances respiratory chain activity and reduces reactive oxygen species formation, which are crucial in preventing cell death and enhancing insulin action (Hallakou-Bozec et al., 2020).

  • Multiple Targets in Type 2 Diabetes Pathology : Imeglimin acts on key pathological defects of T2D such as excessive hepatic glucose production, impaired peripheral glucose uptake, and insufficient insulin secretion. It shows potential for combination therapy with other oral antidiabetics (Fouqueray et al., 2011).

  • Improvement in Metabolic Function : In a high-fat, high-sucrose diet mice model, imeglimin normalized glucose tolerance and insulin sensitivity, improving mitochondrial function and reducing liver steatosis (Vial et al., 2014).

  • Comparison with Other Diabetic Medications : Imeglimin exhibits a good efficacy and safety profile compared to metformin and placebo, suggesting its potential as a standalone treatment or in combination with other antidiabetic medications (Pīrāgs et al., 2012).

  • Future Potential in T2D Treatment : Imeglimin's ability to improve insulin secretion, lower fasting plasma glucose, and its generally favorable safety profile suggest its significant potential in type 2 diabetes management (Konkwo & Perry, 2020).

  • Pharmacokinetics in Special Populations : The pharmacokinetics of imeglimin in subjects with moderate hepatic impairment suggest that the increase in plasma exposure and renal excretion in this population is not clinically significant (Chevalier et al., 2020).

  • Potential Multi-Target Drug : Imeglimin has the potential to impact all three main pathophysiologic components of T2D, making it a promising multi-target drug for the treatment of this condition (Vuylsteke et al., 2015).

  • Drug-Drug Interaction Studies : Extensive studies show that imeglimin does not induce clinically relevant pharmacokinetic interactions when combined with other medications such as metformin or sitagliptin, highlighting its suitability for combination therapies (Fouqueray et al., 2020).

Eigenschaften

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLCYMTNMEXKZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imeglimin hydrochloride

CAS RN

2650481-44-8
Record name Imeglimin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMEGLIMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imeglimin hydrochloride
Reactant of Route 2
Imeglimin hydrochloride
Reactant of Route 3
Imeglimin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.